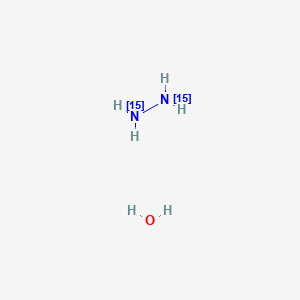

15N2水合肼

概述

描述

Hydrazine-15N2 monohydrate, also known as hydrous hydrazine, is a hydrogen-rich compound that has been considered a promising hydrogen carrier due to its high hydrogen content and potential for hydrogen storage and production technologies . It is a colorless liquid with an ammoniacal odor and is known for its strong reducing properties . The compound is also used in various industrial applications, including rocket fuels, corrosion control, metal plating, and as a precursor for many derivatives .

Synthesis Analysis

The synthesis of hydrazine-15N2 monohydrate involves the partial oxidation of ammonia or urea using hypochlorite or hydrogen peroxide, with most hydrazine produced by variations of the Raschig process . Advanced catalysts have been developed to improve the decomposition of hydrazine monohydrate for hydrogen generation, such as Ni–Pt/CeO2 nanoparticles loaded on granular activated carbon and NiPt nanoparticles anchored onto hierarchical nanoporous N-doped carbon . These catalysts are synthesized using methods like impregnation–reduction and a three-step method involving chelation with polydopamine and thermolysis under a reductive atmosphere .

Molecular Structure Analysis

Hydrazine-15N2 monohydrate has a molecular structure characterized by the presence of an NN bond, which is unique among diamines . The NN bond is a key feature that allows for the compound's reactivity and utility in various chemical reactions. The molecular structure of hydrazine derivatives can be further analyzed using 15N NMR spectroscopy, as demonstrated in the study of trimethylstannylhydrazines .

Chemical Reactions Analysis

Hydrazine-15N2 monohydrate undergoes various chemical reactions, including dehydrogenation, where it can release hydrogen gas upon decomposition . The compound can also participate in oxidation-reduction reactions, serving as either a reducing or oxidizing agent depending on the conditions . The N–N bond in hydrazine derivatives can be cleaved through oxidative processes, as seen in the study of zirconium hydrazinediido complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine-15N2 monohydrate include its high heats of combustion and endothermic heats of formation, making it suitable for use as a rocket fuel . It is a base slightly weaker than ammonia and forms a variety of salts. As a reducing agent, it is used for corrosion control and metal plating, while as an oxidizing agent, it can be used under specific conditions . The compound's toxicity and methods of exposure are also important considerations, as it is readily absorbed through oral, dermal, or inhalation routes .

科学研究应用

医药化学中的合成和抗真菌活性

一水合肼用于制备酸肼和酰肼,它们与水杨醛缩合生成大量腙、酰肼和磺酰肼类似物。这些类似物表现出有效的抗真菌活性和对哺乳动物细胞的低毒性,表明它们作为未来治疗剂的潜力 (巴克斯、诺伊曼和尤尔西奇,2014 年)。

电子学中的石墨烯 N 型掺杂

一水合肼用于石墨烯的 n 型掺杂工艺。该工艺成功地调节了原始石墨烯的狄拉克点,并提供了有效的 n 型掺杂,这有利于开发互补石墨烯逆变器 (李等人,2013 年)。

航天推进剂应用

肼衍生物,包括一水合肼,被用作军事和航空工业中的推进剂,例如美国空军 F-16 紧急动力装置和 SpaceX SuperDraco 火箭。它们的毒性和对航空航天和军事医学的影响是重要的研究领域 (阮等人,2020 年)。

用于检测的比例荧光探针

一水合肼的毒性需要快速检测剂。一种专为快速低限度检测活细胞中肼而设计的比例荧光探针说明了其在工业安全和生物研究中的应用 (范等人,2012 年)。

化学反应中的光催化剂

一水合肼被用作硝基苯光催化还原中的质子和电子源。当镍纳米粒子修饰的磷掺杂氮化碳与一水合肼结合时,在温和条件下表现出高活性和产物收率 (库马尔等人,2016 年)。

生物化学中的 N-聚糖产生

肼解法是一种从糖蛋白中释放 N-连接聚糖的方法,传统上使用无水肼。已经开发出一种使用一水合肼的更安全的替代方法,促进了大规模制备 N-连接聚糖,其产量与传统方法相当 (中北田等人,2007 年)。

安全和危害

Hydrazine-15N2 monohydrate is classified as Acute Tox. 2 Inhalation, Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 1B, Eye Dam. 1, Skin Corr. 1B, and Skin Sens. 1 . It may cause cancer, is toxic by inhalation, in contact with skin and if swallowed, and may cause burns . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

属性

InChI |

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i1+1,2+1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDUDTNKRLTJSI-AWQJXPNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH2][15NH2].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584048 | |

| Record name | (~15~N_2_)Hydrazine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.047 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazine-15N2 monohydrate | |

CAS RN |

145571-73-9 | |

| Record name | (~15~N_2_)Hydrazine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145571-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

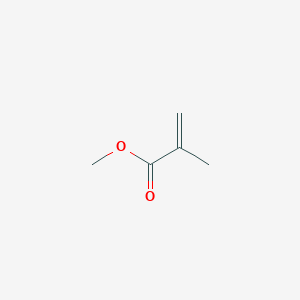

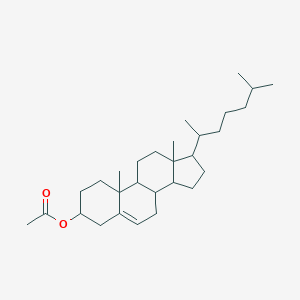

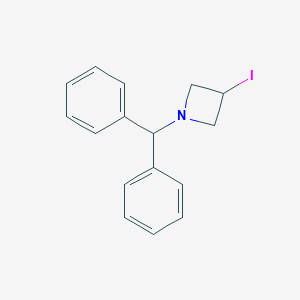

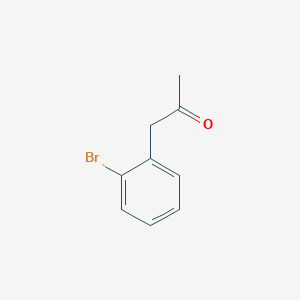

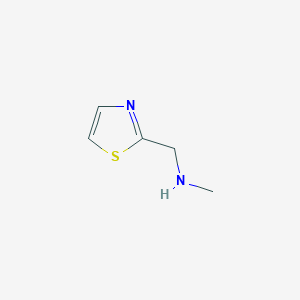

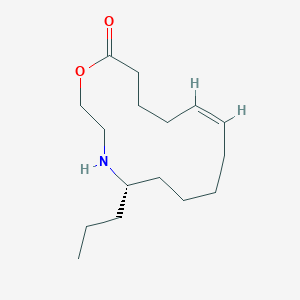

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

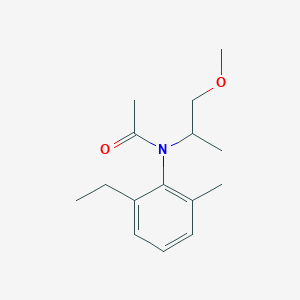

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dipyrazino[2,3-f:2',3'-h]quinoxaline](/img/structure/B139204.png)